N-(2-METHOXYPHENYL)-5-METHYL-7-(5-METHYLFURAN-2-YL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
Description
N-(2-Methoxyphenyl)-5-methyl-7-(5-methylfuran-2-yl)-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (hereafter referred to by its full IUPAC name) is a triazolopyrimidine derivative characterized by a fused bicyclic core structure. The compound features a 2-methoxyphenyl carboxamide group at position 6, a 5-methylfuran-2-yl substituent at position 7, and a methylsulfanyl group at position 2. Crystallographic studies of related triazolopyrimidines often employ SHELX software for structure refinement , implying similar methodologies may apply to this compound.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-(5-methylfuran-2-yl)-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-11-9-10-15(28-11)17-16(12(2)21-19-23-20(29-4)24-25(17)19)18(26)22-13-7-5-6-8-14(13)27-3/h5-10,17H,1-4H3,(H,22,26)(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXGOLCVTDWWRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(NC3=NC(=NN23)SC)C)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-5-METHYL-7-(5-METHYLFURAN-2-YL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include substituted anilines, furans, and thiols. Common synthetic routes may involve:
Cyclization Reactions: Formation of the triazolopyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the methoxyphenyl, methylfuran, and methylthio groups via nucleophilic substitution reactions.
Amidation Reactions: Formation of the carboxamide group through amidation of a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENYL)-5-METHYL-7-(5-METHYLFURAN-2-YL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-5-METHYL-7-(5-METHYLFURAN-2-YL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolopyrimidine Derivatives
Triazolopyrimidines are a class of nitrogen-rich heterocycles known for diverse bioactivities, including antimicrobial, anticancer, and herbicidal properties. Key structural variations among analogs include substituents at positions 2, 6, and 7, which modulate electronic properties, solubility, and target affinity.
| Compound | Position 2 | Position 6 | Position 7 | Reported Activity |
|---|---|---|---|---|
| Target compound | Methylsulfanyl | N-(2-Methoxyphenyl) carboxamide | 5-Methylfuran-2-yl | Not specified in evidence |
| 7-(Thiophen-2-yl)triazolo[1,5-a]pyrimidine | Chloro | Phenyl | Thiophen-2-yl | Antifungal (IC₅₀: 8.2 µM) |
| 5-Methyl-2-(methylamino)triazolo[1,5-a]pyrimidine | Methylamino | Unsubstituted | Unsubstituted | Herbicidal (ED₅₀: 12 mg/L) |
The 5-methylfuran-2-yl moiety introduces aromatic and electron-rich characteristics, which could influence π-π stacking interactions in enzyme binding pockets .
Quinazoline-Based Analogs
Quinazoline derivatives, such as those described in , share structural similarities with triazolopyrimidines due to their fused bicyclic cores. The compound N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazine derivatives exhibit antibacterial activity against Fusarium graminearum (wheat blight) at 50 µg/mL . In contrast, the target compound’s 2-methoxyphenyl carboxamide group may confer distinct pharmacokinetic properties, such as improved metabolic stability, though direct comparative bioactivity data are lacking.
Heterocyclic Systems with Sulfur Substituents
Methylsulfanyl groups are common in agrochemicals and pharmaceuticals due to their moderate electronegativity and ability to participate in hydrophobic interactions. For example, sulfonylurea herbicides leverage sulfur-containing side chains for acetolactate synthase inhibition. The target compound’s methylsulfanyl group aligns with this design principle, though its specific mechanistic role remains uncharacterized .
Research Findings and Limitations
Synthetic Accessibility : The compound’s complexity necessitates multi-step synthesis, likely involving cyclocondensation of pyrimidine precursors with triazole-forming reagents, followed by functionalization at positions 2, 6, and 2.
Biological Potential: Triazolopyrimidines with furan or thiophene substituents often exhibit antimicrobial or anti-inflammatory activity. The 5-methylfuran-2-yl group in the target compound may synergize with the carboxamide moiety for enhanced bioactivity .
Crystallographic Data : SHELX-based refinement (e.g., SHELXL for small-molecule crystallography) would be critical for resolving the compound’s stereoelectronic profile and intermolecular interactions .
Biological Activity
N-(2-Methoxyphenyl)-5-methyl-7-(5-methylfuran-2-yl)-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and research findings.
Compound Overview
This compound belongs to the triazolopyrimidine class, characterized by a triazole ring fused with a pyrimidine ring. Its unique structural features enhance its biological activity and potential therapeutic applications.
Chemical Structure:
- Molecular Formula: C18H20N4O2S
- Molecular Weight: 360.44 g/mol
- CAS Number: 127046496
Anticancer Properties
Recent studies have demonstrated that compounds similar to N-(2-methoxyphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibit potent anticancer activity. For instance:
- In vitro Studies: The compound was screened against various human cancer cell lines (HCT-116, MCF-7, HepG2, A549) using the MTT assay. Results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .
| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|
| HCT-116 | 8.0 | 24.7 |
| MCF-7 | 9.5 | 24.7 |
| HepG2 | 6.1 | 24.7 |
| A549 | 10.0 | 24.7 |
The mechanism by which this compound exerts its anticancer effects involves:
- Induction of Apoptosis: Flow cytometry analysis revealed that treatment with the compound led to a significant increase in apoptotic cells in the HepG2 cell line.
- Cell Cycle Arrest: The compound caused accumulation of cells in the Pre-G1 phase and reduced the percentage of cells in the G2/M phase significantly .
- Caspase Activation: Increased levels of caspase-3 were noted, indicating activation of apoptotic pathways.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
- Antibacterial Studies: Similar triazolopyrimidine derivatives have demonstrated effectiveness against various bacterial strains through mechanisms involving inhibition of DNA gyrase .
Case Studies
Several case studies have highlighted the biological activities of this compound:
- Study on Anticancer Efficacy:
- Mechanistic Studies:
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step protocols, including cyclization reactions and functional group protection. For example:
- Cyclization : Use triazole and pyrimidine precursors under reflux conditions (e.g., ethanol at 60°C for 3 hours) to form the triazolo[1,5-a]pyrimidine core .
- Protection/Deprotection : Employ tetrahydropyran (THP) groups to protect hydroxyl intermediates, followed by deprotection using agents like lithium aluminum hydride (LAH) in tetrahydrofuran (THF) .
- Purification : Use column chromatography with gradient elution (e.g., EtOAc/light petroleum mixtures) to isolate the product .
Basic: How should researchers characterize the compound’s structure?
Methodological Answer:
Combine spectroscopic and analytical techniques:
- 1H-NMR : Identify substituent environments (e.g., methoxy, methylfuran) via chemical shifts (δ 2.83–8.07 ppm) .
- IR Spectroscopy : Detect functional groups like carboxamide (C=O stretch ~1654 cm⁻¹) and methylsulfanyl (C-S stretch ~700 cm⁻¹) .
- Elemental Analysis : Confirm purity and molecular formula (e.g., C, H, N percentages) .
Advanced: How can contradictions in biological activity data be resolved?
Methodological Answer:
Address discrepancies through:
- Orthogonal Assays : Validate enzyme inhibition or cytotoxicity using independent methods (e.g., fluorescence-based vs. colorimetric assays).
- Purity Verification : Re-characterize compounds via HPLC or mass spectrometry to rule out impurities .
- Computational Validation : Compare experimental IC₅₀ values with molecular docking simulations to assess binding consistency .
Advanced: What experimental design principles optimize synthesis yield?
Methodological Answer:
Apply factorial design to evaluate critical parameters:
- Variables : Temperature (60–100°C), solvent polarity (EtOH vs. DMF), and catalyst loading (0.1–1.0 equiv).
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 80°C, 0.5 equiv catalyst in DMF) .
- Replication : Perform triplicate runs to ensure reproducibility .
Basic: What structural analogs provide insights into structure-activity relationships (SAR)?
Methodological Answer:
Compare with:
- Pyrazolo[1,5-a]pyrimidines : Note enhanced stability from trifluoromethyl groups in analogs .
- Triazolo[1,3,5]triazines : Assess how furan substitution (vs. phenyl) impacts solubility and bioactivity .
Advanced: How can computational tools predict pharmacokinetics?
Methodological Answer:
Use SwissADME :
- Lipophilicity : Calculate logP values to assess membrane permeability.
- Solubility : Predict aqueous solubility via the ESOL model.
- Drug-Likeness : Apply Lipinski’s Rule of Five to evaluate oral bioavailability .
Advanced: How does AI enhance synthesis and analysis workflows?
Methodological Answer:
- Process Simulation : Use COMSOL Multiphysics to model reaction kinetics and optimize heat/mass transfer .
- Autonomous Laboratories : Implement AI-driven platforms for real-time reaction monitoring and parameter adjustment .
Basic: What strategies improve solubility for in vitro assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- pH Adjustment : Ionize the carboxamide group in buffered solutions (pH 7.4) .
Advanced: What mechanistic insights explain substituent reactivity?
Methodological Answer:
- Isotopic Labeling : Track methylsulfanyl group stability using ³⁵S isotopes in hydrolysis studies.
- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites .
Advanced: How to scale synthesis while maintaining fidelity?
Methodological Answer:
- Flow Chemistry : Use continuous reactors to control exothermic reactions and improve mixing .
- Process Analytical Technology (PAT) : Integrate in-line FTIR for real-time purity monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
